molecular formula C16H15NO3 B13083315 Cbz-L-phenylglycinal CAS No. 194599-71-8

Cbz-L-phenylglycinal

Cat. No.: B13083315
CAS No.: 194599-71-8
M. Wt: 269.29 g/mol
InChI Key: JXMGOQVFHOJMOM-OAHLLOKOSA-N
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Description

Cbz-L-phenylglycinal, also known as (S)-benzyl (2-oxo-1-phenylethyl)carbamate, is a chiral compound that plays a significant role in organic synthesis. It is a derivative of phenylglycine and is protected by a benzyloxycarbonyl (Cbz) group. This compound is particularly valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its chiral nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cbz-L-phenylglycinal can be synthesized through a one-pot method involving the reduction of N-protected α-amino acids. The process typically involves the activation of the amino acid with 1,1’-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method delivers Cbz-protected amino aldehydes with high yields and complete stereointegrity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of CDI and DIBAL-H remains common due to their efficiency and the high purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Cbz-L-phenylglycinal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The Cbz group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium on carbon (Pd/C) with hydrogen gas is typically used for deprotection.

Major Products:

    Oxidation: Cbz-L-phenylglycine.

    Reduction: this compound alcohol.

    Substitution: L-phenylglycinal.

Scientific Research Applications

Cbz-L-phenylglycinal is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Cbz-L-phenylglycinal involves its reactivity as an aldehyde and its ability to form Schiff bases with amines. This reactivity is exploited in various synthetic pathways to create complex molecules. The Cbz group provides protection to the amine functionality, allowing selective reactions at the aldehyde site.

Comparison with Similar Compounds

Cbz-L-phenylglycinal can be compared with other similar compounds such as:

    Cbz-L-leucinal: Another Cbz-protected amino aldehyde used in organic synthesis.

    Cbz-L-valinal: Similar in structure and used for similar applications.

    Cbz-L-phenylglycine: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific chiral center and the presence of both an aldehyde and a protected amine group. This combination makes it particularly useful in asymmetric synthesis and the creation of chiral centers in complex molecules .

Properties

CAS No.

194599-71-8

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

benzyl N-[(1S)-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1

InChI Key

JXMGOQVFHOJMOM-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C=O)C2=CC=CC=C2

Origin of Product

United States

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